Cas no 1190060-37-7 (ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate)

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-carboxylic acid, 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-, ethyl ester
- ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
- ethyl 3-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
- 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
- VURQQDXNTZYAMN-UHFFFAOYSA-N
- ethyl 3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylate
- ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate
- SCHEMBL1074409
- 1190060-37-7
- SY321865
- CS-M3428
- PB48725
- DB-220587
- CS-13444
- MFCD19443479
- AKOS027253775
- ethyl3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
-
- MDL: MFCD19443479
- インチ: 1S/C11H15IN2O3/c1-2-16-11(15)8-7-14(13-10(8)12)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3
- InChIKey: VURQQDXNTZYAMN-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(=O)OCC)=CN(C2CCCCO2)N=1
計算された属性
- せいみつぶんしりょう: 350.01274g/mol
- どういたいしつりょう: 350.01274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.4
ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB470290-500 mg |
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester |
1190060-37-7 | 500MG |
€391.30 | 2023-07-18 | ||
Chemenu | CM319550-100mg |
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |
1190060-37-7 | 95%+ | 100mg |
$*** | 2023-04-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H71440-1g |
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |
1190060-37-7 | 98% | 1g |
¥7312.0 | 2023-09-07 | |
abcr | AB470290-1 g |
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester |
1190060-37-7 | 1g |
€611.70 | 2023-07-18 | ||
Chemenu | CM319550-250mg |
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |
1190060-37-7 | 95+% | 250mg |
$335 | 2021-08-18 | |
TRC | E920623-50mg |
Ethyl 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate |
1190060-37-7 | 50mg |
$ 115.00 | 2022-06-05 | ||
Alichem | A049004143-5g |
Ethyl 3-iodo-1-(tetrahydro-2h-pyran-2-yl)-1h-pyrazole-4-carboxylate |
1190060-37-7 | 95% | 5g |
$1810.00 | 2023-09-04 | |
eNovation Chemicals LLC | Y1292807-50mg |
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester |
1190060-37-7 | 95% | 50mg |
$170 | 2024-07-28 | |
eNovation Chemicals LLC | Y1218507-1G |
ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate |
1190060-37-7 | 97% | 1g |
$285 | 2024-07-21 | |
abcr | AB470290-500mg |
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester; . |
1190060-37-7 | 500mg |
€391.30 | 2025-02-20 |
ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylateに関する追加情報
Professional Introduction to Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate (CAS No. 1190060-37-7)
Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate (CAS No. 1190060-37-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both iodine and tetrahydropyran moieties in its structure imparts distinct reactivity, making it a valuable tool for chemists exploring novel drug candidates.
The< strong>pyrazole core of this compound is particularly noteworthy, as pyrazole derivatives are well-documented for their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more complex mechanisms involving enzyme inhibition and receptor binding. The incorporation of an ester group at the carboxyl position enhances the compound's solubility and reactivity, facilitating further functionalization in synthetic pathways.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting critical biological pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate has emerged as a key building block in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in constructing novel pyrazole-based kinase inhibitors, which exhibit promising activity against aberrantly expressed kinases in cancer cells.
The< strong>tetrahydropyran moiety in this compound contributes to its stability and flexibility, allowing for diverse conformational arrangements that can be exploited in drug design. This structural feature is particularly advantageous when designing molecules that need to interact with complex biological targets, such as protein-protein interfaces or enzyme active sites. Additionally, the iodine substituent provides a handle for further chemical manipulation through cross-coupling reactions, enabling the synthesis of more intricate derivatives with tailored pharmacological properties.
Recent advancements in computational chemistry have further highlighted the potential of Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate as a lead compound. Molecular docking studies have revealed that it can effectively bind to several therapeutic targets, including those implicated in metabolic disorders and autoimmune diseases. These computational findings have guided experimental efforts to optimize the compound's pharmacokinetic profile and enhance its binding affinity.
The< strong>ethyl ester functionality at the carboxyl position not only improves solubility but also serves as a versatile anchor for appending other pharmacophoric groups. This adaptability has been leveraged in the development of prodrugs designed to enhance bioavailability or target specific tissues within the body. Such prodrug strategies are particularly relevant in oncology, where targeted delivery systems can improve therapeutic efficacy while minimizing side effects.
In conclusion, Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate represents a significant advancement in medicinal chemistry, offering a multifaceted platform for drug discovery and development. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly pivotal role in the next generation of pharmaceutical innovations.
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